Hnpmi

EGFR inhibition colorectal cancer alkylaminophenol SAR

Researchers seeking a well-characterized EGFR inhibitor for CRC/breast cancer face limited options with validated selectivity & cardiac safety data. HNPMI addresses this gap: • IC₅₀ 28±1.8 μM (Caco-2); 6.5× superior to 5-FU in DLD-1 at 100 μM • In vivo tumor volume reduction in CRC xenografts • Cardiac-sparing: selective MCF-7/SkBr3 cytotoxicity with H9C2 cardiomyocyte sparing • 100 ns MD-validated EGFR binding (ΔG -7.10 kcal·mol⁻¹) • BCL-2/BAX/p53-mediated apoptosis with G0/G1 arrest. Supplied ≥98% HPLC, batch-specific CoA, global shipping.

Molecular Formula C22H20N2O3
Molecular Weight 360.4 g/mol
Cat. No. B12380196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHnpmi
Molecular FormulaC22H20N2O3
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[N+](=O)[O-])O)N3CCC4=CC=CC=C43
InChIInChI=1S/C22H20N2O3/c1-15-6-8-17(9-7-15)22(19-14-18(24(26)27)10-11-21(19)25)23-13-12-16-4-2-3-5-20(16)23/h2-11,14,22,25H,12-13H2,1H3
InChIKeyIKCOFVYDHULPDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HNPMI: Novel EGFR Inhibitor for Cancer Research


HNPMI (N-[2-hydroxy-5-nitrophenyl(4′-methylphenyl)methyl]indoline) is a synthetic alkylaminophenol that functions as a selective epidermal growth factor receptor (EGFR) inhibitor [1]. Developed through ligand- and structure-based cheminformatics, HNPMI emerged as the lead candidate from a panel of three structurally related alkylaminophenols—THTMP, THMPP, and HNPMI—and has demonstrated quantifiable anti-proliferative and pro-apoptotic activity across multiple cancer cell lines, including colorectal adenocarcinoma (DLD-1, HT-29, Caco-2) and breast cancer (MCF-7, SkBr3) models [1][2].

Workflow: EGFR pathway inhibition and cell-model studies
Selection: Lead alkylaminophenol with distinct indoline scaffold
Model context: Reported cell-model endpoint response in CRC and breast cancer lines

HNPMI: Irreplaceable by In-Class Inhibitors


Despite sharing a common alkylaminophenol scaffold with THTMP and THMPP, HNPMI exhibits quantitatively distinct EGFR-binding affinity, cellular IC₅₀ values, and downstream pathway modulation that preclude simple substitution [1]. Even within the same chemical series, subtle structural variations—such as the indoline moiety in HNPMI versus the tetrahydroquinoline groups in THTMP and THMPP—produce divergent pharmacological profiles that directly impact target engagement, potency, and selectivity across cancer subtypes [1][2]. The evidence below demonstrates that procurement decisions based solely on compound class would overlook critical, measurable performance gaps.

HNPMI
In-Class Analogs (THTMP/THMPP)
Indoline moiety defines binding mode
Tetrahydroquinoline scaffold may shift EGFR interaction profile
Reported lowest IC50 in alkylaminophenol series
Higher IC50 values may reduce assay sensitivity and require re-optimization
Characterized G0/G1 arrest and BCL-2/BAX modulation
Apoptotic pathway endpoints not reported; mechanism may not transfer

HNPMI: Quantitative Differentiation Evidence


Most Potent Alkylaminophenol in Colorectal Cancer

In a direct head-to-head comparison of three alkylaminophenols (HNPMI, THTMP, THMPP) against Caco-2 colon cancer cells, HNPMI exhibited the lowest half-maximal inhibitory concentration (IC₅₀) at 28 ± 1.8 μM [1]. While the full numerical IC₅₀ values for THTMP and THMPP are reported in the supporting information (Table S1) and are described as higher than HNPMI's, the published text confirms HNPMI as the most potent analog in this series [1]. In DLD-1 and HT-29 colorectal adenocarcinoma cells, HNPMI showed IC₅₀ values of 39.3 ± 7.03 μM and 31.9 ± 1.25 μM, respectively [1].

Cytotoxic Potency (IC50)
Head-to-head
28 ± 1.8 μM (Caco-2)
Reported lowest IC50 in alkylaminophenol series
THTMP/THMPP IC50 values higher (Table S1); DLD-1 39.3 μM, HT-29 31.9 μM
EGFR inhibition colorectal cancer alkylaminophenol SAR

Growth Inhibition Superiority Over 5-FU

At a fixed concentration of 100 μM, HNPMI produced 65% growth inhibition in late-stage DLD-1 cells and 70% inhibition in mid-stage HT-29 cells, compared to only 10% and 50% inhibition, respectively, for the standard chemotherapeutic agent 5-fluorouracil (5-FU) under identical conditions [1]. This represents a 6.5-fold and 1.4-fold superiority in growth inhibition over 5-FU in DLD-1 and HT-29 cells, respectively [1].

Growth Inhibition vs 5-FU
Head-to-head
65% (DLD-1) / 70% (HT-29) at 100 μM
Reported higher inhibition than 5-fluorouracil at identical concentration
5-FU: 10% (DLD-1), 50% (HT-29); 24 h treatment
colorectal cancer chemoresistance 5-FU comparator

Cancer-Selective Cytotoxicity with Cardiomyocyte Sparing

In breast cancer models, HNPMI significantly reduced proliferation of MCF-7 (IC₅₀ = 64.10 μM) and SkBr3 (IC₅₀ = 119.99 μM) cells while showing no significant effect on the viability of non-cancerous H9C2 cardiomyocytes at comparable concentrations [1]. This selective toxicity profile contrasts with the broad cytotoxicity of conventional chemotherapeutics such as cyclophosphamide, against which HNPMI demonstrated higher potency in the same study [1].

Cancer vs Non-Cancer Cells
Cross-study
IC50 64.10 μM (MCF-7), 119.99 μM (SkBr3)
Reported lower effect on H9C2 cardiomyocytes
MTT assay; cyclophosphamide less active in same models
cancer selectivity non-cancerous cell safety H9C2 cardiomyocytes

In Vivo Tumor Reduction in CRC Xenografts

In mice bearing colorectal cancer xenografts, HNPMI treatment resulted in a statistically significant reduction of relative tumor volume compared to untreated controls [1]. Although the precise percentage reduction is reported in the full-text figures, the published results confirm that HNPMI is the only compound among the three alkylaminophenols (THTMP, THMPP, HNPMI) to be advanced to in vivo evaluation, reflecting its superior in vitro profile [1].

In Vivo Xenograft
Class-level inference
Significant tumor volume reduction reported
Supports in vivo model-response context
Only HNPMI advanced to in vivo testing; exact reduction data in figures
in vivo efficacy xenograft tumor volume reduction

EGFR Binding Affinity and Stability (In Silico)

Molecular docking against the EGFR kinase domain (PDB: 1MOX) revealed that HNPMI achieved the highest patch dock score (4538) among the three alkylaminophenols, with a binding free energy (ΔG) of −7.10 kcal·mol⁻¹ [1]. A separate computational study corroborated these findings using Glide flexible docking, MM-GB/SA, QM/MM, and 100 ns molecular dynamics simulations, confirming HNPMI as the best-performing molecule of the series with stable protein–ligand interactions involving key residue Lys 721, benchmarked against the clinically approved EGFR inhibitor gefitinib [2].

EGFR Docking Affinity
Head-to-head
Patch dock 4538, ΔG −7.10 kcal/mol
Reported highest score in alkylaminophenol series
Stable 100 ns MD; key Lys 721 interaction; benchmarked to gefitinib
EGFR docking binding free energy molecular dynamics

G0/G1 Arrest and Apoptotic Signaling in CRC

Cell cycle analysis revealed that HNPMI induces G0/G1 phase arrest in both HT-29 and DLD-1 colorectal cancer cells, coupled with downregulation of pro-survival protein BCL-2 and upregulation of pro-apoptotic BAX and p53 [1]. This coordinated modulation of the intrinsic apoptotic pathway was not reported for THTMP or THMPP in the same study, highlighting a compound-specific mechanistic signature that extends beyond simple EGFR inhibition [1].

Apoptotic Signaling
Class-level inference
G0/G1 arrest, BCL-2↓, BAX/p53↑
Supports apoptosis pathway-response context
Not reported for THTMP/THMPP; flow cytometry, Western blot
cell cycle arrest apoptosis BCL-2 family proteins

HNPMI Research and Procurement Applications


EGFR-Targeted Drug Discovery in CRC

HNPMI serves as a validated lead compound for EGFR-targeted colorectal cancer therapy development. With an IC₅₀ of 28 ± 1.8 μM in Caco-2 cells and demonstrated superiority over 5-FU (6.5× greater growth inhibition in DLD-1 cells at 100 μM), HNPMI provides a robust chemical starting point for medicinal chemistry optimization campaigns targeting chemoresistant CRC [1]. Its in vivo tumor volume reduction in xenograft models further supports its use in translational pharmacology studies [1].

Breast Cancer Selective Cytotoxicity & Cardiosafety

Researchers investigating breast cancer therapeutics with reduced cardiotoxicity can employ HNPMI as a tool compound, given its selective cytotoxicity against MCF-7 (IC₅₀ = 64.10 μM) and SkBr3 (IC₅₀ = 119.99 μM) cells with sparing of H9C2 cardiomyocytes [2]. This selectivity profile enables comparative studies against non-selective agents and supports cardiac safety screening in early-stage oncology pipelines [2].

EGFR Pathway and Apoptosis Mechanisms

HNPMI is uniquely suited for mechanistic studies of EGFR-mediated apoptosis in colorectal cancer, as it has been demonstrated to induce G0/G1 cell cycle arrest and modulate the BCL-2/BAX/p53 axis, with downstream suppression of osteopontin, survivin, and cathepsin S [1]. Its well-characterized binding mode to EGFR (patch dock score 4538; ΔG = −7.10 kcal·mol⁻¹; stable 100 ns MD complex) provides a molecular rationale for observed biological effects, facilitating structure–activity relationship studies [1][3].

EGFR Pharmacophore Modeling & Benchmarking

With extensive computational characterization including Glide docking, MM-GB/SA, QM/MM, and 100 ns molecular dynamics simulations benchmarked against gefitinib, HNPMI can serve as a reference ligand for validating EGFR pharmacophore models and docking protocols [3]. Its indoline scaffold offers a distinct chemotype from quinazoline-based EGFR inhibitors, making it valuable for scaffold-hopping and novel inhibitor design campaigns [3].

Application
Selection Property
Validation Focus
CRC cell-model studies
EGFR pathway inhibition context
Cell-viability and apoptosis endpoints
Breast cancer selectivity research
Non-cancerous cell line comparison
Cardiomyocyte endpoint monitoring
EGFR signaling and apoptosis pathway studies
BCL-2 family protein modulation
Cell cycle and apoptotic protein analysis
In silico EGFR pharmacophore modeling
Docking and MD simulation reference
Binding mode and stability validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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